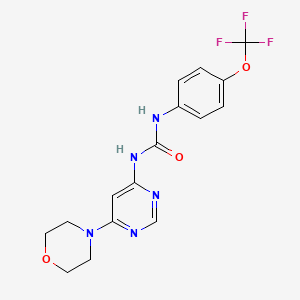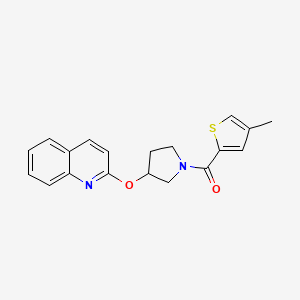
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4 and its molecular weight is 261.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to interact with various targets such as the aromatase enzyme and the colchicine binding site of tubulin . These targets play crucial roles in biological processes such as hormone synthesis and cell division, respectively.
Mode of Action
In the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity and subsequently alter the biochemical pathways it is involved in.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been associated with the inhibition of aromatase, an enzyme involved in the biosynthesis of estrogens . Additionally, some 1,2,4-triazole derivatives have been found to interact with tubulin, a protein essential for mitosis .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown potent inhibitory activities against various cancer cell lines
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit potent inhibitory activities against certain cancer cell lines . This suggests that it may interact with key enzymes and proteins involved in cellular proliferation.
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This indicates that it can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Propriétés
IUPAC Name |
2-(4-phenyltriazol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-6-7-14-8-10(12-13-14)9-4-2-1-3-5-9;;/h1-5,8H,6-7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDQUYZJKQRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)
![5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009072.png)
![Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009073.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B3009075.png)
![5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3009077.png)



![3-chloro-2-({4-[(2,2-dichlorocyclopropyl)methoxy]phenyl}methyl)-5-(trifluoromethyl)pyridine](/img/structure/B3009084.png)

